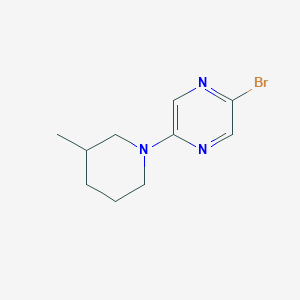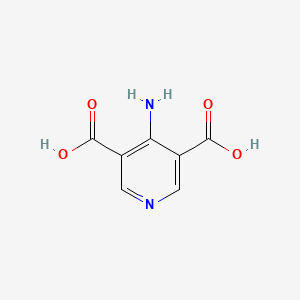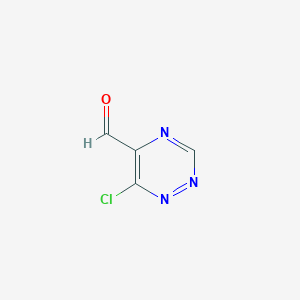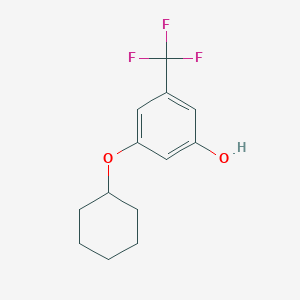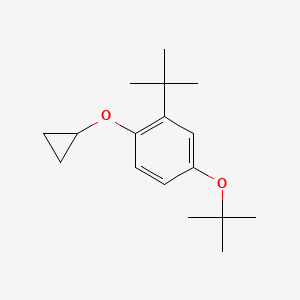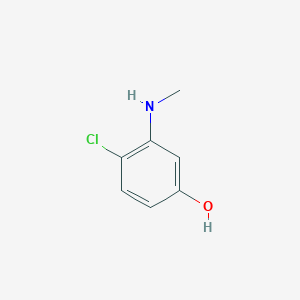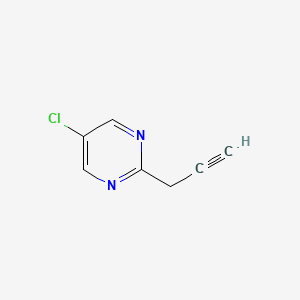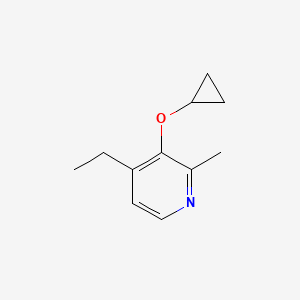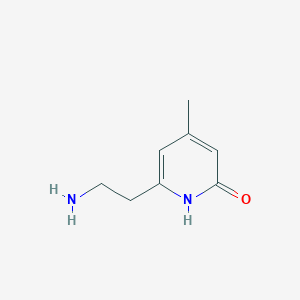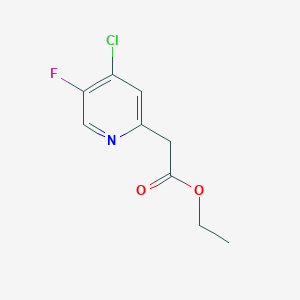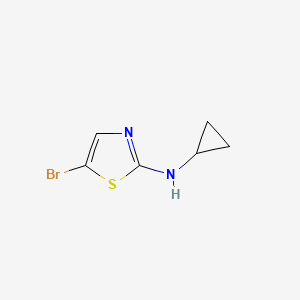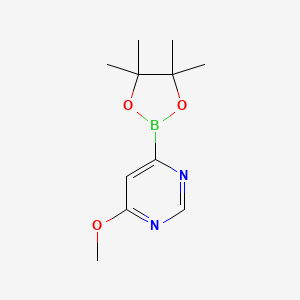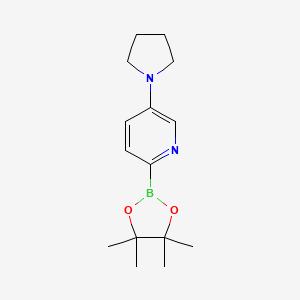
Tert-butyl (4-formyl-6-methylpyridin-2-YL)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate: is a heterocyclic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to a pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate typically involves the reaction of 4-formyl-6-methylpyridine with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl group on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparación Con Compuestos Similares
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (6-methylpyridin-2-yl)methylcarbamate
- Tert-butyl (4-chloropyridin-2-yl)methylcarbamate
Comparison:
- Tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs.
- Tert-butyl (4-methylpyridin-2-yl)carbamate lacks the formyl group, making it less reactive in oxidation and reduction reactions.
- Tert-butyl (6-methylpyridin-2-yl)methylcarbamate has a different substitution pattern on the pyridine ring, affecting its chemical behavior.
- Tert-butyl (4-chloropyridin-2-yl)methylcarbamate contains a chloro group, which influences its reactivity in substitution reactions.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-formyl-6-methylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-10(8-16)6-11(15-9)7-14-12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3,(H,14,17) |
Clave InChI |
ZCQSCRACUVESFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
